4-Formylphenyl 4-methoxybenzenesulfonate
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Overview
Description
4-Formylphenyl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C14H12O5S It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a methoxybenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 4-methoxybenzenesulfonate typically involves the reaction of 4-formylphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Formylphenol+4-Methoxybenzenesulfonyl chloride→4-Formylphenyl 4-methoxybenzenesulfonate+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Formylphenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 4-Carboxyphenyl 4-methoxybenzenesulfonate.
Reduction: 4-Hydroxyphenyl 4-methoxybenzenesulfonate.
Substitution: Various substituted phenyl 4-methoxybenzenesulfonates depending on the nucleophile used.
Scientific Research Applications
4-Formylphenyl 4-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It can also be employed in the preparation of polymers and advanced materials.
Biology: The compound can be used in the development of probes and sensors for detecting specific biomolecules.
Industry: The compound can be used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 4-methoxybenzenesulfonate depends on its specific application. In general, the formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The methoxybenzenesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
4-Formylphenyl 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a methoxy group.
4-Formylphenyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methoxy group.
4-Formylphenyl 4-nitrobenzenesulfonate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: 4-Formylphenyl 4-methoxybenzenesulfonate is unique due to the presence of the methoxy group, which can influence its reactivity and solubility properties. The methoxy group can also participate in hydrogen bonding, affecting the compound’s interactions with other molecules.
Properties
IUPAC Name |
(4-formylphenyl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-12-6-8-14(9-7-12)20(16,17)19-13-4-2-11(10-15)3-5-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVPSHICKPOUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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